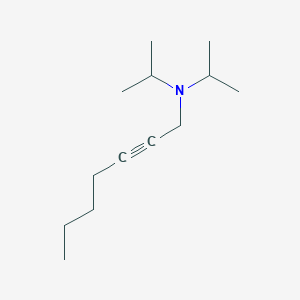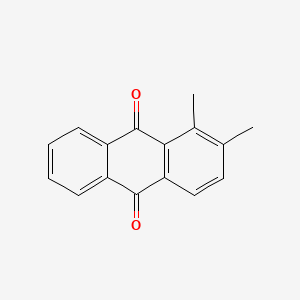
Dibenzyl benzene-1,4-diylbiscarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl benzene-1,4-diylbiscarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of two benzyl groups attached to a benzene ring through carbamate linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl benzene-1,4-diylbiscarbamate typically involves the reaction of benzyl isocyanate with benzene-1,4-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Benzyl isocyanate+Benzene-1,4-diol→Dibenzyl benzene-1,4-diylbiscarbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Dibenzyl benzene-1,4-diylbiscarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
Dibenzyl benzene-1,4-diylbiscarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
作用机制
The mechanism of action of dibenzyl benzene-1,4-diylbiscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Dibenzyl disulfide
- Dibenzyl sulfide
- Bibenzyl
Uniqueness
Dibenzyl benzene-1,4-diylbiscarbamate is unique due to its specific structure, which allows for versatile reactivity and potential applications. Unlike other similar compounds, it contains carbamate linkages, which impart distinct chemical and biological properties.
属性
CAS 编号 |
6324-63-6 |
|---|---|
分子式 |
C22H20N2O4 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
benzyl N-[4-(phenylmethoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C22H20N2O4/c25-21(27-15-17-7-3-1-4-8-17)23-19-11-13-20(14-12-19)24-22(26)28-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25)(H,24,26) |
InChI 键 |
SNFCBVWYMIBEOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007832.png)
![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12007836.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)
![(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007850.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)

![3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B12007883.png)
![4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007887.png)

![1H-Benzimidazole, 2-[2-(propylthio)phenyl]-](/img/structure/B12007896.png)


